molecular formula C8H3ClF3NO B046357 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene CAS No. 88330-63-6

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

Cat. No. B046357
CAS RN: 88330-63-6
M. Wt: 221.56 g/mol
InChI Key: UHXHJYYNTMWKMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of closely related compounds, such as 1-chloro-2,2,2-trifluoroethyl isocyanate, is synthesized through a convenient approach, demonstrating its potential as a bielectrophilic building block for further chemical reactions (Onys'ko et al., 2015).

Chemical Reactions and Properties Chemical reactions involving this compound can include transformations that showcase its reactivity towards nucleophiles. For example, 1-chloro-2,2,2-trifluoroethyl isocyanate demonstrates functionalization with N- and O-centered nucleophiles (Onys'ko et al., 2015).

Physical Properties Analysis The physical properties of similar compounds are closely tied to their molecular structure, affecting their solubility, boiling points, and stability. These properties are crucial for their application in various chemical syntheses.

Chemical Properties Analysis The chemical properties, such as reactivity with various nucleophiles, stability under different conditions, and potential for further transformations, highlight the versatility and significance of compounds like 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene in organic synthesis. The research by Onys'ko and colleagues (2015) exemplifies its synthetic utility.

Scientific Research Applications

Synthesis of Novel Pesticides

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has been utilized in the synthesis of novel pesticides, such as bistrifluron. This process involves several steps, including nitration, reduction, chlorination, and reaction with oxalyl chloride, leading to the final compound with potent growth-retarding activity against pests. This synthesis route is considered feasible for industrial production, highlighting the chemical's importance in agricultural research and pest control applications (Liu An-chan, 2015).

Development of Optical Polymer Composite Materials

Research has focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, a compound related to 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene, for use in optical polymer composite materials. The synthesis process aims to replace toxic phosgene, making the production safer and more environmentally friendly. This advancement in isocyanate research demonstrates the chemical's potential in creating high-quality materials for construction, automotive, and other industries, offering excellent resistance properties (Dong Jianxun et al., 2018).

Facilitating Organic Syntheses

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has also been explored as a reagent in organic syntheses, such as the creation of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates. These compounds are precursors to 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones, showcasing the chemical's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (M. Vovk et al., 2002).

Antitumor Activity

In the realm of biomedical research, 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has been involved in the synthesis of compounds exhibiting antitumor activity. One such compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory capacity against cancer cell lines, suggesting the potential therapeutic value of derivatives of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene in oncology (X. Ji et al., 2018).

Exploration in Organic/Inorganic Hybrid Structures

Moreover, 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene plays a role in the development of organic/inorganic hybrid materials. Research in this area aims to combine the properties of organic and inorganic compounds to create materials with unique characteristics for advanced applications, such as in materials science and nanotechnology. This indicates the broader implications of the chemical's use beyond straightforward synthetic applications, contributing to the innovation of new materials with tailored properties (Adam J. V. Marwitz et al., 2009).

Safety And Hazards

The compound is considered dangerous with hazard statements including H227, H301+H331, H315, H319, H334, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding dust formation . It should be handled with local exhaust ventilation . Containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

2-chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXHJYYNTMWKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521629
Record name 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

CAS RN

88330-63-6
Record name 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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